[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate
Description
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)10-21-16(20)14-9-8-12-6-4-5-7-13(12)18-14/h4-9,11H,3,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBHOUHVUNHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with butan-2-yl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylate derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Quinoline derivatives, including [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate, have shown promising anticancer properties. Research indicates that quinoline-based compounds can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many tumor types. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as p53 and caspase-9 .
1.2 Cardiovascular Therapeutics
The compound is also being explored for its potential in treating cardiovascular diseases. Quinoline derivatives have been identified as inhibitors of various enzymes related to hypertension and heart failure. Specifically, they may help manage conditions like pulmonary hypertension and congestive heart failure by improving endothelial function and reducing vascular resistance .
1.3 Neurological Disorders
Research has indicated that certain quinoline derivatives possess neuroprotective properties. They may be beneficial in treating neurodegenerative diseases by inhibiting pathways that lead to neuronal cell death. The ability to cross the blood-brain barrier enhances their therapeutic potential in this area .
Biological Research Applications
2.1 Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has shown effectiveness against matriptase 2, a serine protease involved in various physiological processes, including cancer progression and tissue remodeling . This inhibition could lead to novel therapeutic strategies for diseases characterized by abnormal matriptase activity.
2.2 Antimicrobial Properties
Recent studies have explored the antimicrobial activity of quinoline derivatives, including this compound. These compounds exhibit activity against a range of bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: A simpler derivative with similar chemical properties.
[(butan-2-yl)carbamoyl]methyl quinoline-3-carboxylate: A positional isomer with different biological activities.
[(butan-2-yl)carbamoyl]methyl isoquinoline-2-carboxylate: An isoquinoline derivative with distinct chemical and biological properties.
Uniqueness
[(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Biological Activity
The compound [(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate is part of a broader class of quinoline derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a quinoline core modified with a butan-2-yl carbamoyl group and a methyl ester. This structural configuration is essential for its biological activity, influencing solubility, permeability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, certain substituted quinolines demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 1 µM . The mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial replication.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Mtb | 1 | DNA gyrase inhibition |
| 6-chloro derivative | Mtb | 32 | DNA gyrase inhibition |
| 7-butyl derivative | Mtb | 16 | DNA gyrase inhibition |
Anticancer Activity
Quinoline derivatives are also being investigated for their anticancer potential. A study reported that various quinoline compounds exhibited potent anti-proliferative effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the inhibition of sirtuins, which are implicated in cancer cell survival and proliferation .
Case Study: Anticancer Activity
In vitro studies on a series of quinoline derivatives revealed that compounds with specific substitutions at the C-7 and C-8 positions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapy agents.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that some derivatives can selectively inhibit COX-2 with IC50 values in the low micromolar range, potentially offering therapeutic benefits in inflammatory diseases .
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
| Compound | COX Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|
| This compound | 0.090 | High |
| 4-(Imidazolylmethyl)-quinoline derivative | 0.063 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
